molecular formula C30H21ClFN5O6 B2858820 ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-40-0

ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2858820
CAS No.: 534580-40-0
M. Wt: 601.98
InChI Key: CCGMUPZCMVWXFA-YLHCSOALSA-N
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Description

The compound ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core.
  • A 2-chloro-6-fluorophenyl-substituted 1,2-oxazole ring at position 2.
  • A furan-2-ylmethyl group at position 5.
  • An ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21ClFN5O6/c1-3-41-30(40)19-14-18-26(33-22-11-4-5-12-36(22)29(18)39)37(15-17-8-7-13-42-17)27(19)34-28(38)23-16(2)43-35-25(23)24-20(31)9-6-10-21(24)32/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGMUPZCMVWXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)F)C)CC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21ClFN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole and pyrimidine intermediates. The key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Synthesis of the Pyrimidine Ring: This may involve the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Coupling Reactions: The isoxazole and pyrimidine intermediates are then coupled using a suitable reagent, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

The compound ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores the applications of this compound based on current research findings and documented case studies.

Structural Insights

The compound features a triazatricyclo structure that contributes to its unique chemical reactivity and potential biological activity. The presence of a chloro-fluorophenyl group suggests possible interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound's structure indicates potential pharmacological properties. Research has shown that derivatives of oxazole and triazole compounds exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with similar frameworks have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

    Case Study : A related triazole compound demonstrated efficacy against various cancer cell lines in vitro, suggesting that modifications to the oxazole or triazole moieties can enhance anticancer properties .

Antimicrobial Properties

Studies have indicated that compounds containing oxazole rings possess antimicrobial activity against a range of pathogens.

  • Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Material Science

The unique structural properties of this compound make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The electron-rich furan and triazole components can be utilized in the design of OLED materials due to their favorable electronic properties.

    Research Insight : Recent studies have explored the use of similar compounds in OLEDs, highlighting their efficiency and stability .

Coordination Chemistry

The triazole moiety can act as a ligand in coordination complexes:

  • Potential Applications : These complexes may find use in catalysis or as sensors due to their ability to form stable metal-ligand interactions.

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnticancer agents
Antimicrobial ActivityTreatment against bacterial and fungal infectionsOngoing studies on related compounds
Material ScienceComponents in OLED technologyResearch on electronic properties
Coordination ChemistryLigands for metal complexesStudies on catalytic applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Compound A contains a 2-chloro-6-fluorophenyl group on the oxazole ring, which introduces steric and electronic effects distinct from the 3-chlorobenzoyl (Analog 1) or 4-fluorobenzoyl (Analog 2) groups. Halogen positioning influences π-π stacking and hydrophobic interactions with target proteins .
  • The furan-2-ylmethyl group in Compound A and Analog 1 may enhance binding to oxygen-rich active sites, whereas 3-methoxypropyl (Analog 2) or isopropyl (Analog 3) groups prioritize lipophilicity .

XLogP3 values (3.0–3.8) suggest moderate lipophilicity across analogues, suitable for membrane permeability but requiring formulation optimization for aqueous delivery .

Crystallographic Insights :

  • Structural determination of similar compounds (e.g., Analog 1) relies on tools like SHELX for small-molecule refinement, which is critical for understanding hydrogen-bonding patterns and crystal packing .

Biological Activity

Ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available research findings and case studies.

The compound has a molecular formula of C20H17ClFN4O5C_{20}H_{17}ClFN_4O_5 and a molecular weight of approximately 452.9 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
    • For instance, a related compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong antitumor potential .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of the compound may have anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Compounds with similar structures have been reported to have lower ulcerogenic effects compared to traditional NSAIDs like diclofenac .
  • Antibacterial Properties :
    • The compound's structural features suggest potential antibacterial activity against Gram-positive and Gram-negative bacteria. SAR (Structure-Activity Relationship) studies indicate that the presence of electron-withdrawing groups enhances this activity .

Case Study 1: Antitumor Activity

A study focused on the synthesis of oxazole derivatives reported that compounds similar to ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Activity

In vivo experiments on synthesized analogs showed that certain derivatives significantly reduced PGE2 production in rat serum samples, indicating their potential as anti-inflammatory agents . These findings were supported by molecular docking studies that predicted favorable binding interactions with COX enzymes.

Data Table: Biological Activity Summary

Activity Type Related Compounds IC50 Values Mechanism of Action
AntitumorSimilar oxazole derivatives1.61 µg/mL (Jurkat)Inhibition of cell proliferation
Anti-inflammatoryVarious synthesized analogsNot specifiedCOX inhibition
AntibacterialOxazole derivativesVariableDisruption of bacterial cell wall

Q & A

Q. What are the optimal multi-step synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step organic reactions, typically starting with the assembly of the triazatricyclic core. Key steps include:

  • Cyclization reactions under reflux with catalysts like palladium or nickel to form the tricyclic framework.
  • Functional group modifications , such as imine formation using 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride, requiring anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis .
  • Esterification of the carboxylate group using ethanol and acid catalysts (e.g., H₂SO₄) . Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving regioselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the furan-2-ylmethyl, oxazole, and imine groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the tricyclic system .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis, especially to detect byproducts from incomplete cyclization .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., C₃₀H₂₃ClFN₅O₆) and detects fragmentation patterns .

Q. How can researchers mitigate challenges in isolating the final product from reaction mixtures?

  • Liquid-liquid extraction using dichloromethane/water phases removes polar impurities.
  • Recrystallization from ethanol/dioxane mixtures (1:3 v/v) improves crystallinity and purity .
  • Flash chromatography on silica gel (gradient elution with hexane/ethyl acetate) separates non-polar intermediates .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s stability under acidic or basic conditions?

  • The imine group (C=N) is susceptible to hydrolysis in acidic conditions, forming a ketone and amine. However, steric protection from the tricyclic framework and electron-withdrawing groups (e.g., chloro, fluoro) stabilize the imine bond at pH 3–8 .
  • Oxazole ring opening occurs under strong bases (e.g., NaOH > 2 M) via nucleophilic attack at the carbonyl carbon, but this is minimized by the electron-deficient environment from the 2-chloro-6-fluorophenyl substituent .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the furan oxygen and imine nitrogen are key H-bond acceptors .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cyclooxygenase-2 (COX-2), where the oxazole and fluorophenyl groups occupy hydrophobic pockets .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., COX-2 inhibition with fluorescent probes) to control for batch-to-batch variability .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed imine derivatives) that may contribute to off-target effects .

Q. What strategies improve the compound’s stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent oxidation of the furan ring .
  • Light-sensitive containers : Amber vials reduce photodegradation of the oxazole moiety .

Q. What in vitro assays are most suitable for evaluating its anti-inflammatory potential?

  • COX-2 inhibition assay : Use recombinant human COX-2 enzyme with arachidonic acid substrate and measure prostaglandin E₂ (PGE₂) via ELISA .
  • Cytokine profiling : LPS-stimulated macrophages treated with the compound can be analyzed for TNF-α and IL-6 suppression using multiplex assays .

Q. How can isosteric replacements optimize pharmacokinetic properties without compromising activity?

  • Replace the ethyl carboxylate with a tert-butyl ester to enhance metabolic stability.
  • Substitute the furan-2-ylmethyl group with a thiophene analog to improve solubility while retaining π-π stacking interactions .

Q. What advanced analytical techniques address quantification challenges in complex biological matrices?

  • Ultra-HPLC (UHPLC) coupled with tandem MS : Enables nanogram-level detection in plasma with a LOQ of 0.1 ng/mL .
  • Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃-group in the methyl substituent) as an internal standard for precise quantification .

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